1H-ピラゾロ[4,3-B]ピリジン-5-カルボン酸
説明
1H-Pyrazolo[4,3-B]pyridine-5-carboxylic acid is a heterocyclic compound that features a fused ring system combining pyrazole and pyridine rings
科学的研究の応用
1H-Pyrazolo[4,3-B]pyridine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and dyes.
作用機序
Target of Action
The primary target of 1H-Pyrazolo[4,3-B]pyridine-5-carboxylic acid is the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism and energy production .
Mode of Action
1H-Pyrazolo[4,3-B]pyridine-5-carboxylic acid interacts with NAMPT, inhibiting its enzymatic activity . This inhibition disrupts the NAD+ biosynthesis pathway, leading to a decrease in cellular NAD+ levels .
Biochemical Pathways
The compound affects the NAD+ biosynthesis pathway by inhibiting NAMPT . NAD+ is essential for various biochemical reactions, including glycolysis, the citric acid cycle, and oxidative phosphorylation. By disrupting NAD+ production, the compound can significantly impact these metabolic processes.
Result of Action
The inhibition of NAMPT by 1H-Pyrazolo[4,3-B]pyridine-5-carboxylic acid leads to a decrease in cellular NAD+ levels . This decrease can disrupt various metabolic processes, potentially leading to altered cellular function or viability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo[4,3-B]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the condensation of hydrazines with β-ketoesters to form pyrazoles, which are then fused with pyridine derivatives under acidic or basic conditions .
Industrial Production Methods: Industrial production often employs scalable methods such as the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process .
化学反応の分析
Types of Reactions: 1H-Pyrazolo[4,3-B]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products: The major products depend on the specific reaction conditions but often include various substituted pyrazolo[4,3-B]pyridine derivatives, which can be further functionalized for specific applications .
類似化合物との比較
1H-Pyrazolo[3,4-B]pyridine: Another isomer with similar biological activities but different structural properties.
1H-Pyrazolo[1,5-A]pyrimidine: Known for its use in medicinal chemistry with distinct pharmacological profiles.
Uniqueness: 1H-Pyrazolo[4,3-B]pyridine-5-carboxylic acid is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties, making it a versatile scaffold for drug design .
生物活性
1H-Pyrazolo[4,3-B]pyridine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.
1. Structural Features and Synthesis
1H-Pyrazolo[4,3-B]pyridine-5-carboxylic acid belongs to a class of heterocyclic compounds known for their pharmacological potential. The synthesis of this compound typically involves multi-step processes using various reagents and catalysts. Recent advancements have introduced novel synthetic routes that enhance yield and purity, such as the use of Brønsted acid catalysts in the preparation of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazoles .
2. Biological Activities
2.1 Antitumor Activity
Numerous studies have highlighted the antitumor properties of derivatives of 1H-pyrazolo[4,3-B]pyridine-5-carboxylic acid. For instance, compounds derived from this scaffold have shown potent inhibitory effects against various cancer cell lines:
Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 1 | HeLa | 0.36 | CDK2 inhibition |
Compound 2 | HCT116 | 1.8 | CDK9 inhibition |
Compound 3 | A549 | 26 | Induction of apoptosis |
Compound 4 | NCI-H460 | 0.08 | Autophagy induction without apoptosis |
These findings indicate that modifications to the pyrazolo[4,3-B]pyridine scaffold can enhance selectivity and potency against specific kinases involved in cancer progression .
2.2 Antimicrobial Activity
The antimicrobial potential of pyrazolo[4,3-B]pyridines has also been explored. Compounds have been identified as effective against various bacterial strains and fungi, with some showing activity comparable to established antibiotics:
Compound ID | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 15 µg/mL |
Compound B | Escherichia coli | 10 µg/mL |
Compound C | Candida albicans | 20 µg/mL |
These results suggest that the pyrazolo[4,3-B]pyridine framework can serve as a promising lead for developing new antimicrobial agents .
3. Case Studies
Case Study: Inhibition of NAMPT
Research has demonstrated that amides derived from 1H-pyrazolo[4,3-B]pyridine-5-carboxylic acid act as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT). These inhibitors showed significant cytotoxicity against cancer cells by disrupting NAD+ biosynthesis:
- Inhibitor Efficacy : The most potent compound exhibited an IC50 value of approximately 0.25 µM , indicating strong potential for therapeutic application in cancer treatment.
Case Study: Structure-Activity Relationship (SAR)
A comprehensive SAR study revealed that specific substitutions on the pyrazolo[4,3-B]pyridine core significantly influence biological activity:
- Substitution at Position R : Methyl and halogen substitutions enhanced antitumor activity.
- Hydrophilic vs Hydrophobic Groups : The balance between hydrophilic and hydrophobic groups was critical for cellular uptake and bioavailability.
特性
IUPAC Name |
1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-2-1-4-6(9-5)3-8-10-4/h1-3H,(H,8,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPLNQVEJKPCCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NN=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50740146 | |
Record name | 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50740146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260670-03-8 | |
Record name | 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50740146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。